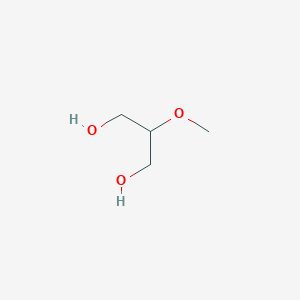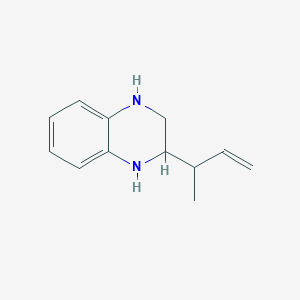
2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline is an organic compound that belongs to the class of tetrahydroquinoxalines. This compound is characterized by the presence of a but-3-en-2-yl group attached to the second position of the tetrahydroquinoxaline ring. Tetrahydroquinoxalines are known for their diverse biological activities and are used in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline can be achieved through several synthetic routes. One common method involves the reaction of 1,2-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions to form the tetrahydroquinoxaline ring. The but-3-en-2-yl group can be introduced through a subsequent alkylation reaction using but-3-en-2-yl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Reduced tetrahydroquinoxaline derivatives.
Substitution: Substituted tetrahydroquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(But-3-en-2-yl)-3,4-dihydroquinoxaline
- 2-(But-3-en-2-yl)-quinoxaline
- 2-(But-3-en-2-yl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-but-3-en-2-yl-1,2,3,4-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-9(2)12-8-13-10-6-4-5-7-11(10)14-12/h3-7,9,12-14H,1,8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXJTFPPYKSUNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C1CNC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550772 |
Source


|
| Record name | 2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113477-73-9 |
Source


|
| Record name | 2-(But-3-en-2-yl)-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B51007.png)
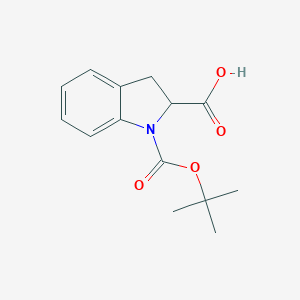
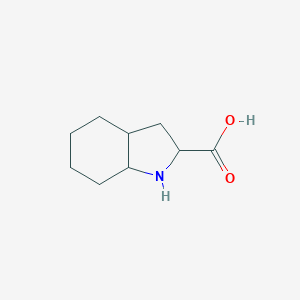
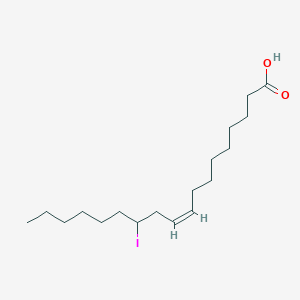
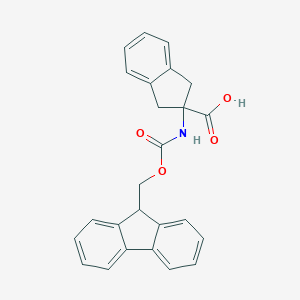

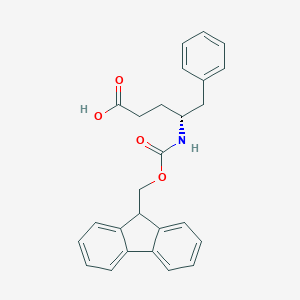

![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)




